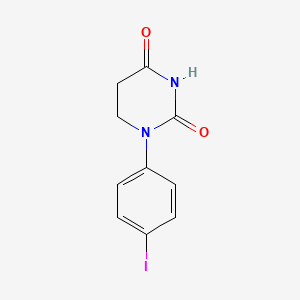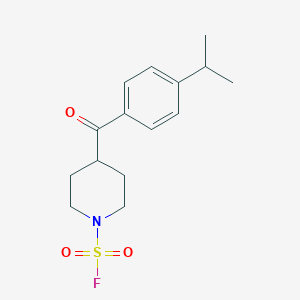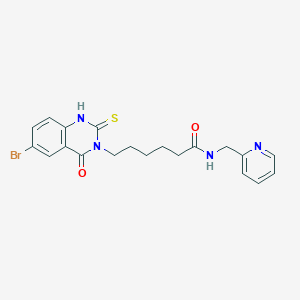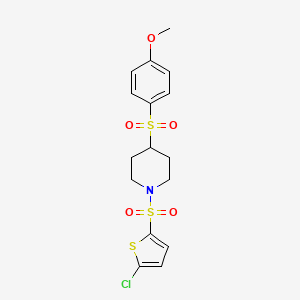![molecular formula C24H25ClN2O3S B2396729 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111052-26-6](/img/structure/B2396729.png)
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline, commonly known as BTPMQ, is a quinoline derivative that has gained significant attention in scientific research due to its potential applications in various fields, including pharmacology, biochemistry, and molecular biology. BTPMQ is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
BTPMQ exerts its pharmacological effects by inhibiting the activity of 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline, a family of enzymes that play a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline is activated by various stimuli, including growth factors, cytokines, and hormones, and is involved in the phosphorylation of various target proteins, which leads to their activation or inactivation.
Biochemical and Physiological Effects:
BTPMQ has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines by inducing apoptosis. In addition, BTPMQ has been found to modulate the activity of various neurotransmitter receptors, including the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTPMQ in lab experiments is its potent inhibitory activity against 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline, which makes it an attractive tool for studying the role of 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline in various cellular processes. However, one of the limitations of using BTPMQ is its potential toxicity, which may limit its use in in vivo studies.
Orientations Futures
There are several future directions for the research on BTPMQ. One area of future research is to investigate the potential applications of BTPMQ in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. In addition, further studies are needed to investigate the potential toxicity of BTPMQ and to develop more selective 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline inhibitors with reduced toxicity.
Méthodes De Synthèse
The synthesis of BTPMQ involves several steps, including the reaction of 6-chloro-3-nitroquinoline with tert-butyl 4-bromobenzoate to form 4-tert-butyl-6-chloro-3-nitroquinoline. This intermediate is then reduced to the corresponding amine using palladium on carbon catalyst. The resulting amine is then reacted with pyrrolidine-1-carboxylic acid and sulfonyl chloride to form BTPMQ.
Applications De Recherche Scientifique
BTPMQ has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BTPMQ is in the field of pharmacology, where it has been shown to exhibit potent anti-tumor activity against a wide range of cancer cell lines. BTPMQ has been found to induce apoptosis in cancer cells by inhibiting 4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline activity, which leads to the downregulation of various anti-apoptotic proteins.
In addition to its anti-tumor activity, BTPMQ has also been investigated for its potential applications in the field of neurobiology. Studies have shown that BTPMQ can modulate the activity of various neurotransmitter receptors, including the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
[4-(4-tert-butylphenyl)sulfonyl-6-chloroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-24(2,3)16-6-9-18(10-7-16)31(29,30)22-19-14-17(25)8-11-21(19)26-15-20(22)23(28)27-12-4-5-13-27/h6-11,14-15H,4-5,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJKNGBFKNCKDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Tert-butylphenyl)sulfonyl]-6-chloro-3-(pyrrolidin-1-ylcarbonyl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396646.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2396647.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396658.png)


![2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2396661.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate](/img/structure/B2396663.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2396664.png)


